Physalin A

osteoclastogenesis RANKL signaling bone metabolism

Physalin A (C₂₈H₃₀O₁₀, MW 526.53) is a secosteroid with a unique dual JAK2/3-STAT3 and NF-κB pathway modulation profile, making it the cleaner choice for isolating JAK/STAT effects in NSCLC research. Unlike other physalins, it uniquely offers integrin αVβ3-mediated chondroprotection for osteoarthritis studies and equivalent AR/PSA downregulation in prostate cancer models. Procure with confidence—this compound's defined selectivity avoids off-target interactions common to class-level substitutions, ensuring reproducible, pathway-specific data.

Molecular Formula C28H30O10
Molecular Weight 526.5 g/mol
CAS No. 23027-91-0
Cat. No. B1253818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysalin A
CAS23027-91-0
Synonymsphysalin A
Molecular FormulaC28H30O10
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C
InChIInChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1
InChIKeyVELDODQHYQSJOF-RPKVKFPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physalin A (CAS 23027-91-0): Comparative Activity and Procurement Considerations


Physalin A is a withanolide-type secosteroid isolated primarily from Physalis alkekengi var. franchetii . With a molecular formula of C₂₈H₃₀O₁₀ and a molecular weight of 526.53 g/mol, this compound exhibits solubility in organic solvents including DMSO, chloroform, and ethyl acetate [1]. Pharmacologically, Physalin A demonstrates multi-pathway modulation including JAK/STAT3 inhibition, NF-κB suppression, and MAPK pathway interference . Its biological profile encompasses anti-tumor activity across multiple cancer cell lines, anti-inflammatory effects in various in vivo models, and chondroprotective properties [2]. Understanding the precise activity profile of Physalin A relative to its structural analogs is essential for informed compound selection.

Why Generic Withanolide Substitution Cannot Substitute for Physalin A: Structural and Pathway Divergence


Physalin A cannot be generically substituted with other withanolides or physalin-class compounds due to significant divergence in biological selectivity, potency profiles, and pathway engagement. Even within the closely related physalin series (A, B, D, F), substitution patterns on the secosteroid scaffold dictate distinct cellular targets and therapeutic windows. For instance, Physalin D demonstrates superior selectivity for osteoclastogenesis inhibition, while Physalin F exhibits distinct anti-proliferative potency in specific leukemia models [1]. Critically, Physalin A uniquely combines JAK2/3-STAT3 pathway suppression with NF-κB modulation, while maintaining a defined selectivity profile that excludes certain off-target interactions observed with other class members [2]. These pathway-specific and potency differentials render simple class-level substitution scientifically invalid and potentially misleading in experimental design [3].

Quantitative Evidence for Physalin A Differentiation Versus Closest Analogs


Physalin D Demonstrates Superior Selectivity Index Over Physalin A in Osteoclastogenesis Model

In a direct head-to-head comparison of four physalin compounds (A, B, D, F) in a RANKL-induced osteoclastogenesis assay using mouse bone-marrow macrophages, Physalin D exhibited the highest selectivity index (SI) among all analyzed physalins, whereas Physalin A demonstrated a significantly lower SI [1]. This quantifiable differential establishes that Physalin A is not the optimal choice for osteoclast-related investigations, and procurement should instead favor Physalin D when bone metabolism selectivity is the primary experimental objective.

osteoclastogenesis RANKL signaling bone metabolism

Physalin A Suppresses STAT3 Activity Through JAK2 and JAK3 Modulation Without Affecting NF-κB or SOCS Expression

In human NSCLC cell lines (H292, H358, H1975), Physalin A at 15 μM for 4 hours suppressed both constitutive and induced STAT3 phosphorylation. Critically, Physalin A did not alter the expression levels of protein tyrosine phosphatase (PTP), NF-κB activity, or suppressors of cytokine signaling (SOCS) [1]. This selectivity profile distinguishes Physalin A from broader-spectrum natural product inhibitors that concurrently modulate NF-κB or SOCS pathways, and provides evidence that the compound's JAK/STAT3 inhibition is mediated specifically through JAK2 and JAK3 phosphorylation rather than indirect feedback mechanisms.

JAK/STAT signaling NSCLC pathway selectivity

Physalin A and Physalin B Exhibit Comparable AR Suppression and Apoptosis Induction in Androgen-Independent Prostate Cancer Cells

In a direct comparative study of androgen-independent prostate cancer cell lines (CWR22Rv1 and C42B), both Physalin A and Physalin B significantly inhibited cell growth, downregulated androgen receptor (AR) expression, and downregulated prostate-specific antigen (PSA) levels [1]. The study reported comparable efficacy between the two compounds with no statistically significant superiority of one over the other. This equivalence establishes that for AR-related prostate cancer studies, Physalin A and Physalin B may be functionally interchangeable in this specific experimental context.

prostate cancer androgen receptor apoptosis

Physalin A Exhibits Dose-Dependent In Vivo Anti-Inflammatory Cytokine Suppression in Mouse Paw Edema Model

In a carrageenan-induced mouse hind paw edema model, Physalin A treatment significantly inhibited the production of inflammatory mediators including NO, MDA, and TNF-α, while concurrently increasing antioxidant enzyme levels of SOD, CAT, and GPx [1]. This in vivo validation provides procurement-relevant confirmation that Physalin A maintains anti-inflammatory efficacy in whole-animal systems beyond cell culture models. The dual action of inflammatory mediator suppression combined with antioxidant enzyme upregulation represents a pharmacodynamic profile that may be distinct from single-mechanism anti-inflammatory compounds.

anti-inflammatory cytokine inhibition in vivo efficacy

Physalin A Demonstrates Chondroprotective Effects via Integrin αVβ3-Mediated MAPK and NF-κB Inhibition in Osteoarthritis Model

In both in vitro IL-1β-induced chondrocyte models and in vivo mouse osteoarthritis (OA) models, Physalin A demonstrated chondroprotective effects characterized by upregulation of anabolic factors (collagen II, aggrecan, SOX9) and downregulation of catabolic factors (MMPs, ADAMTS5) [1]. Critically, this protective effect was reversed upon integrin αVβ3 knockdown via siRNA, establishing integrin αVβ3 as a mechanistically relevant target. Intra-articular injection of Physalin A alleviated cartilage destruction in vivo, providing tissue-specific validation distinct from systemic anti-inflammatory models.

osteoarthritis chondroprotection integrin αVβ3

Defined Application Scenarios for Physalin A Based on Validated Evidence


Non-Small Cell Lung Cancer (NSCLC) Research Requiring Selective JAK2/3-STAT3 Pathway Inhibition

Physalin A is best deployed in NSCLC cell line studies where selective JAK2/3-STAT3 pathway inhibition is required without concurrent NF-κB or SOCS pathway modulation. This is supported by direct evidence showing that Physalin A at 15 μM suppresses STAT3 phosphorylation via JAK2 and JAK3 while leaving NF-κB activity and SOCS expression unchanged [1]. For researchers seeking to isolate JAK/STAT-specific effects from broader inflammatory signaling crosstalk, Physalin A provides a cleaner pathway intervention profile than many natural product alternatives. In vivo xenograft validation confirms tumor growth suppression in NSCLC models, further supporting translational relevance [1].

Androgen-Independent Prostate Cancer Studies Evaluating AR and PSA Downregulation

Physalin A is appropriate for androgen-independent prostate cancer investigations focusing on androgen receptor (AR) expression and prostate-specific antigen (PSA) modulation. Direct comparative evidence demonstrates that both Physalin A and Physalin B equivalently inhibit growth, induce apoptosis, and downregulate AR and PSA in CWR22Rv1 and C42B cell lines [2]. Procurement decisions in this context may prioritize Physalin A based on purity, cost, or complementary pathway activity (e.g., JAK/STAT inhibition) rather than differential AR suppression potency, as the two compounds perform comparably in this specific assay system [2].

Osteoarthritis and Chondrocyte Biology Research with Integrin αVβ3 Target Engagement

Physalin A should be considered for osteoarthritis and cartilage biology studies where integrin αVβ3-mediated chondroprotection is a mechanistic endpoint of interest. Evidence demonstrates that Physalin A upregulates anabolic matrix factors (collagen II, aggrecan, SOX9) while suppressing catabolic enzymes (MMPs, ADAMTS5) in IL-1β-stimulated chondrocytes, and these protective effects are reversed upon integrin αVβ3 siRNA knockdown [3]. In vivo intra-articular administration alleviates cartilage destruction in mouse OA models [3]. This integrin-dependent mechanism distinguishes Physalin A from other withanolides lacking demonstrated integrin engagement and supports its use in OA drug discovery programs.

Systemic Inflammation Models Requiring In Vivo Cytokine Suppression and Antioxidant Induction

Physalin A is validated for in vivo inflammation studies where suppression of inflammatory cytokines (NO, MDA, TNF-α) coupled with antioxidant enzyme induction (SOD, CAT, GPx) is the desired pharmacological profile. Carrageenan-induced mouse paw edema data confirm significant in vivo anti-inflammatory activity [4]. Additionally, LPS-induced infantile pneumonia models demonstrate that Physalin A reduces total protein content, inflammatory cell infiltration, and TNF-α, IL-6, IL-18, and IL-1β levels in bronchoalveolar lavage fluid while reducing p-JAK1, p-STAT3, and p-p65 levels in lung tissues [5]. This dual anti-inflammatory and antioxidant in vivo profile supports procurement for systemic inflammation studies where tissue-level protection is the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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